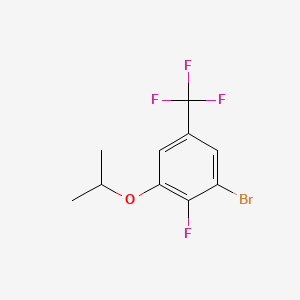
1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H9BrF4O. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into pharmaceuticals may utilize this compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
- 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
Comparison: 1-Bromo-2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For instance, the presence of both bromine and fluorine atoms can enhance its utility in substitution reactions compared to similar compounds that lack these groups .
Propiedades
Fórmula molecular |
C10H9BrF4O |
|---|---|
Peso molecular |
301.07 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4O/c1-5(2)16-8-4-6(10(13,14)15)3-7(11)9(8)12/h3-5H,1-2H3 |
Clave InChI |
ZXKKZJXYMCSCIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


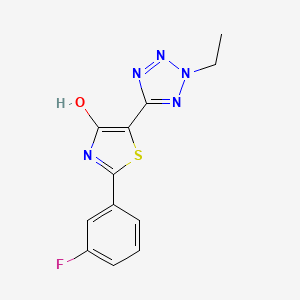

![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
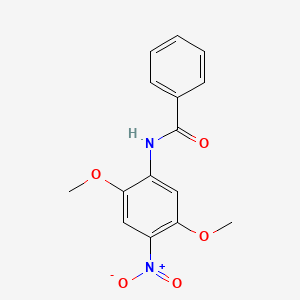
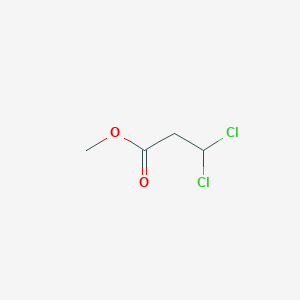
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
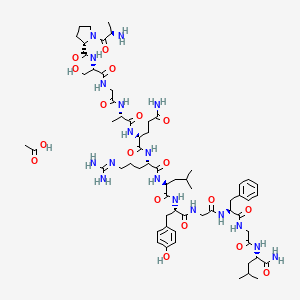
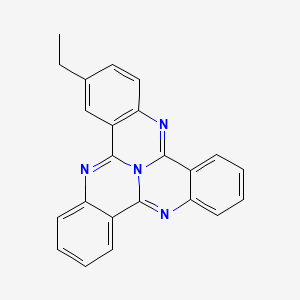
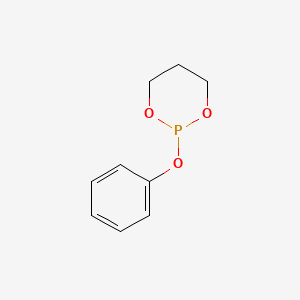
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)

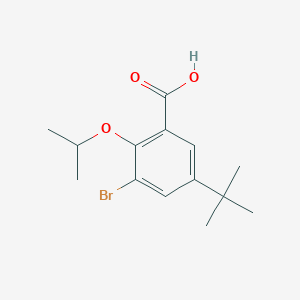
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
